O-Desmethyl Diltiazem Hydrochloride
Beschreibung
O-Desmethyl Diltiazem Hydrochloride is a pharmacologically relevant metabolite and impurity of Diltiazem Hydrochloride, a calcium channel blocker used to treat hypertension and angina. Structurally, it arises from the demethylation of the methoxy group (-OCH₃) on the 4-methoxyphenyl moiety of Diltiazem Hydrochloride, resulting in a hydroxyl group (-OH) at this position . This modification alters its physicochemical properties and metabolic stability compared to the parent compound. With a CAS number of 142926-07-6 , it is often monitored in pharmaceutical quality control due to its role as a degradation product or metabolite during drug metabolism studies. Analytical methods, such as high-performance liquid chromatography (HPLC), are critical for its identification and quantification in formulations .
Eigenschaften
Molekularformel |
C₂₁H₂₅ClN₂O₄S |
|---|---|
Molekulargewicht |
436.95 |
Synonyme |
(2S,3S)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one Hydrochloride; (2S-cis)-3-(Acetyloxy)-5-[2-(dimethylamino)_x000B_ethyl]-2,3-dihydro-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one Hydrochloride |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparison
The table below compares key structural and molecular properties of O-Desmethyl Diltiazem Hydrochloride with Diltiazem Hydrochloride and related metabolites/impurities:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Diltiazem Hydrochloride | 33286-22-5 | C₂₂H₂₇ClN₂O₄S | 451.0 | Parent compound with methoxy (-OCH₃) and acetyl groups |
| Desacetyl Diltiazem Hydrochloride | 42399-40-6 | C₂₀H₂₅ClN₂O₃S | 408.9 | Lacks acetyl group at position 3 |
| N-desmethyl Diltiazem Hydrochloride | 130606-60-9 | C₂₁H₂₅ClN₂O₄S | 436.9 | Demethylation at dimethylamino group |
| O-Desmethyl Diltiazem Hydrochloride | 142926-07-6 | C₂₁H₂₅ClN₂O₄S* | 423.0 | Demethylation of methoxy to hydroxyl (-OH) |
| Deacetyl-O-demethyl Diltiazem Hydrochloride | 96252-32-3 | C₁₉H₂₃ClN₂O₃S | 394.9 | Combines deacetylation and O-demethylation |
*Inferred based on structural demethylation of the parent compound .
Pharmacokinetic and Stability Profiles
- Diltiazem Hydrochloride: The parent drug exhibits extended-release kinetics, with nonlinear dose proportionality observed in systemic exposure . It is metabolized primarily via hepatic pathways, forming metabolites like desacetyl and N-desmethyl derivatives .
- Desacetyl Diltiazem Hydrochloride : A major metabolite, it degrades faster under stress conditions (e.g., heat, pH) compared to the parent compound, as shown in HPLC stability studies .
- O-Desmethyl Diltiazem Hydrochloride: Limited pharmacokinetic data exist, but its formation indicates oxidative demethylation during metabolism. As an impurity, it is monitored in formulations to ensure compliance with regulatory thresholds .
- Deacetyl-O-demethyl Diltiazem Hydrochloride : This dual-modified derivative has reduced molecular weight (394.9 g/mol) and altered polarity, impacting its solubility and detection .
Analytical Methods for Detection
- HPLC : A validated method for simultaneous quantification of Diltiazem Hydrochloride and desacetyl metabolite uses a mobile phase of acetate buffer and acetonitrile (650:350 v/v), with detection limits of 0.0408 μg/mL for the parent compound and 0.0633 μg/mL for desacetyl metabolite .
- Dissolution Testing : For immediate-release capsules, dissolution in phosphate buffer (pH 6.8) at 50 rpm paddle speed is standardized. HPLC is more reliable than spectrophotometry for assessing drug release profiles .
Pharmacological Implications
- Metabolites : Desacetyl and O-desmethyl derivatives are pharmacologically less active but critical for safety profiling. Their accelerated degradation under stress underscores the need for robust formulation stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
